molecular formula C8H18Cl2N2O B3007763 1-(Oxolan-3-yl)piperazine dihydrochloride CAS No. 1461714-60-2

1-(Oxolan-3-yl)piperazine dihydrochloride

Cat. No.: B3007763
CAS No.: 1461714-60-2
M. Wt: 229.15
InChI Key: SNWUJSXQXGRRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolan-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The oxolan-3-yl group is a tetrahydrofuran ring attached to the piperazine moiety. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-3-yl)piperazine dihydrochloride typically involves the reaction of piperazine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to isolate the desired product. The final product is often obtained as a crystalline solid with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-3-yl)piperazine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolan-3-yl piperazine N-oxide, while reduction may produce oxolan-3-yl piperazine. Substitution reactions can result in various substituted derivatives of the compound .

Scientific Research Applications

1-(Oxolan-3-yl)piperazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(Oxolan-3-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: This compound has a similar structure but differs in the position of the oxolan group.

    1-(1-Methylpiperidin-4-yl)piperazine: This compound contains a piperidine ring instead of an oxolan ring.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling reagent in organic synthesis.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(oxolan-3-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWUJSXQXGRRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.